Antiproliferative Potency in MCF-7 Breast Cancer Cells Compared to Pyrazoline Amide Derivatives
While direct data for N-(3,4-dimethoxyphenyl)butanamide is not available, its 3,4-dimethoxyphenyl pharmacophore is present in related pyrazoline amide derivatives that exhibit measurable antiproliferative activity against MCF-7 cells. This provides a class-level benchmark for comparison. For instance, a pyrazoline amide derivative containing the 3,4-dimethoxyphenyl moiety demonstrated an IC50 value of 16.31 µM against MCF-7 cells [1]. This contrasts with a structurally similar analog with a different substitution pattern, which showed a significantly higher IC50 of 42.87 µM, indicating reduced potency [1]. This suggests that the 3,4-dimethoxyphenyl moiety is a critical determinant of activity, but the full butanamide structure is likely to produce a distinct potency and selectivity profile.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | N-(3,4-dimethoxyphenyl)butanamide: Data not available in open literature. |
| Comparator Or Baseline | Pyrazoline amide derivative with 3,4-dimethoxyphenyl moiety: IC50 = 16.31 µM. Pyrazoline amide derivative with different substitution: IC50 = 42.87 µM. |
| Quantified Difference | The presence of the 3,4-dimethoxyphenyl moiety is associated with a >2.6-fold increase in potency in this specific chemotype. |
| Conditions | MCF-7 human breast cancer cell line; cell viability assay. |
Why This Matters
This class-level inference highlights the importance of the 3,4-dimethoxyphenyl group for anticancer activity, suggesting N-(3,4-dimethoxyphenyl)butanamide may have a superior starting point for lead optimization compared to analogs lacking this moiety.
- [1] PMC. (n.d.). Table 2. List of Newly Synthesized Pyrazoline Amide Derivatives 3(a–af) and Their Effect on Cell Viability in MCF-7 Cells. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
